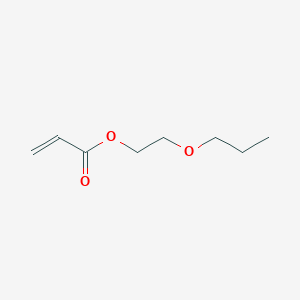
2-Propoxyethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxyethyl prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a vinyl group (two carbon atoms double-bonded to each other) directly attached to the carbonyl carbon of the ester group . Acrylates are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness .
Métodos De Preparación
2-Propoxyethyl prop-2-enoate can be synthesized through various methods. One common method involves the esterification of propoxyethanol with acrylic acid under acidic conditions. The reaction typically uses sulfuric acid or p-toluenesulfonic acid as a catalyst . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. Another method includes the transesterification of ethyl prop-2-enoate with propoxyethanol .
Análisis De Reacciones Químicas
2-Propoxyethyl prop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization, forming polyacrylates.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in electrophilic addition reactions.
Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include polyacrylates and substituted acrylates .
Aplicaciones Científicas De Investigación
2-Propoxyethyl prop-2-enoate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 2-Propoxyethyl prop-2-enoate primarily involves its ability to polymerize and form polyacrylates. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high absorbency and flexibility, making them suitable for various applications .
Comparación Con Compuestos Similares
2-Propoxyethyl prop-2-enoate can be compared with other acrylates such as methyl prop-2-enoate and ethyl prop-2-enoate. While all these compounds share the vinyl group and ester functionality, this compound is unique due to the presence of the propoxyethyl group, which imparts different physical and chemical properties. For example, it has a higher molecular weight and different solubility characteristics compared to methyl and ethyl prop-2-enoate .
Similar compounds include:
Methyl prop-2-enoate:
Ethyl prop-2-enoate:
2-Ethyl hexyl prop-2-enoate: Used in the production of flexible and tough polymers for various industrial applications.
Propiedades
Número CAS |
86351-09-9 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-propoxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-10-6-7-11-8(9)4-2/h4H,2-3,5-7H2,1H3 |
Clave InChI |
ACHWNFGWACZQHU-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


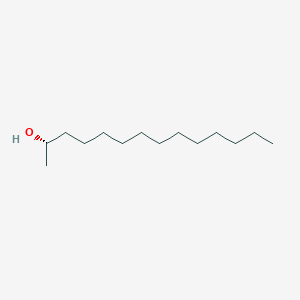
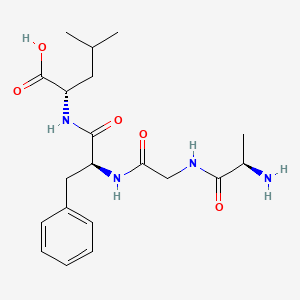
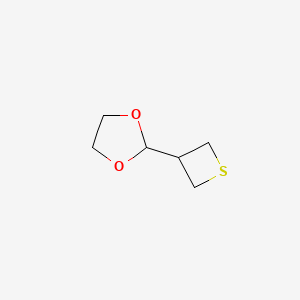
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
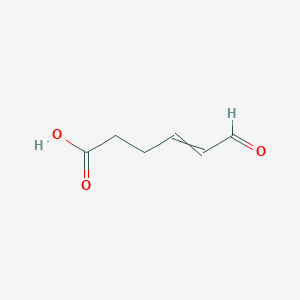
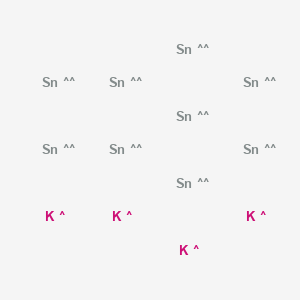

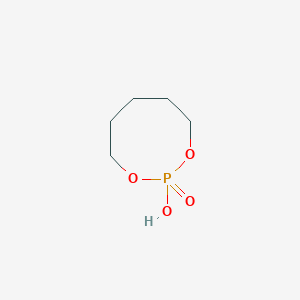
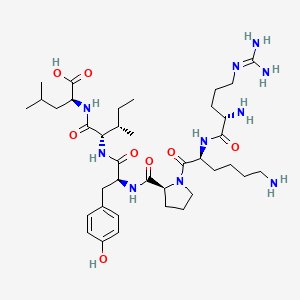
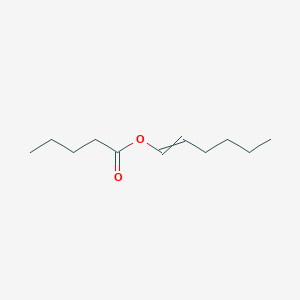
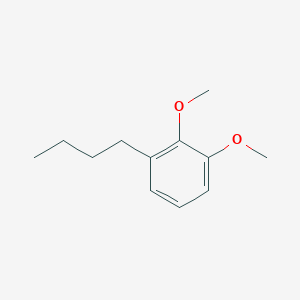
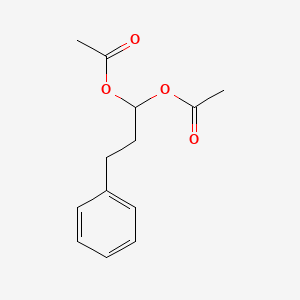
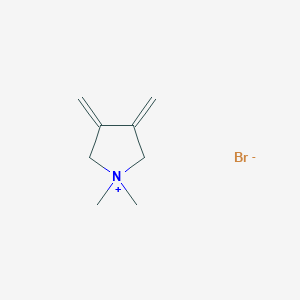
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
